molecular formula C32H49N9O10S2 B14216710 Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine CAS No. 824945-33-7

Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine

Cat. No.: B14216710
CAS No.: 824945-33-7
M. Wt: 783.9 g/mol
InChI Key: GEZWFWRGCHPRPD-LLINQDLYSA-N
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Description

Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is a complex peptide compound composed of multiple amino acids, including glycine, proline, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is unique due to its specific sequence and the presence of multiple proline and cysteine residues, which confer distinct structural and functional properties.

Properties

CAS No.

824945-33-7

Molecular Formula

C32H49N9O10S2

Molecular Weight

783.9 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C32H49N9O10S2/c33-13-24(42)38-9-1-6-21(38)29(47)36-18(16-52)27(45)34-14-26(44)40-11-4-8-23(40)31(49)41-12-3-5-20(41)28(46)35-15-25(43)39-10-2-7-22(39)30(48)37-19(17-53)32(50)51/h18-23,52-53H,1-17,33H2,(H,34,45)(H,35,46)(H,36,47)(H,37,48)(H,50,51)/t18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

GEZWFWRGCHPRPD-LLINQDLYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NC(CS)C(=O)O

Origin of Product

United States

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